molecular formula C15H17FN4O2S B2383206 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097920-52-8

2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2383206
CAS No.: 2097920-52-8
M. Wt: 336.39
InChI Key: BZMITOBALOJBBC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a fluorophenoxy group, a thiadiazolyl-substituted piperazine ring, and a propanone moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate halogenated reagent under basic conditions to form the fluorophenoxy intermediate.

    Synthesis of the Thiadiazolyl Piperazine: The thiadiazolyl group is introduced to the piperazine ring through a cyclization reaction involving a suitable precursor, such as a thiosemicarbazide derivative.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the thiadiazolyl piperazine under conditions that promote the formation of the propanone linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiadiazole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.

    Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological pathways involving its molecular targets.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.

    2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one: Similar structure but with a butanone moiety instead of propanone.

Uniqueness

The uniqueness of 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-11(22-13-5-3-2-4-12(13)16)15(21)20-8-6-19(7-9-20)14-10-17-23-18-14/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMITOBALOJBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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